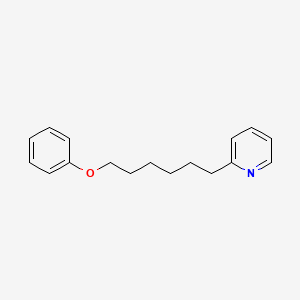![molecular formula C6H16ClN3S B14298597 2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride CAS No. 114567-89-4](/img/structure/B14298597.png)
2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazinylidenemethyl group bonded to a sulfanyl group, which is further connected to a trimethylethan-1-aminium chloride moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride typically involves the reaction of hydrazine derivatives with sulfanyl-containing compounds under controlled conditions. One common method includes the reaction of hydrazine hydrate with a suitable sulfanyl precursor in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems and advanced analytical techniques ensures the purity and stability of the final product.
化学反応の分析
Types of Reactions
2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazinylidenemethyl group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidenemethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride involves its interaction with specific molecular targets. The hydrazinylidenemethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The sulfanyl group may also participate in redox reactions, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- 2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide
- 2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide
- 2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium fluoride
Uniqueness
2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride is unique due to its chloride anion, which can influence its solubility, reactivity, and interaction with biological systems. The presence of the chloride ion may also affect the compound’s stability and overall chemical behavior compared to its bromide, iodide, and fluoride counterparts.
特性
CAS番号 |
114567-89-4 |
|---|---|
分子式 |
C6H16ClN3S |
分子量 |
197.73 g/mol |
IUPAC名 |
2-methanehydrazonoylsulfanylethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C6H16N3S.ClH/c1-9(2,3)4-5-10-6-8-7;/h6H,4-5,7H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
POLDUDJQUXVODP-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCSC=NN.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


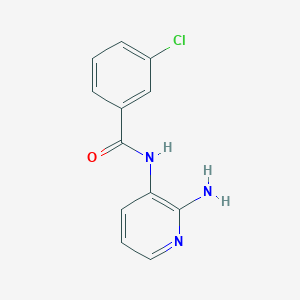

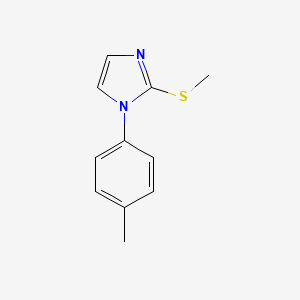
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
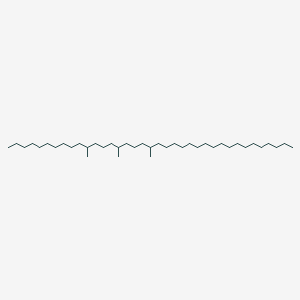


![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)
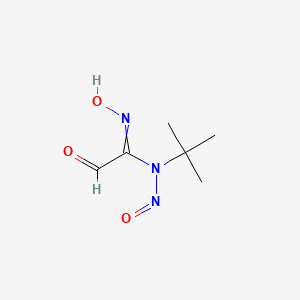

![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
